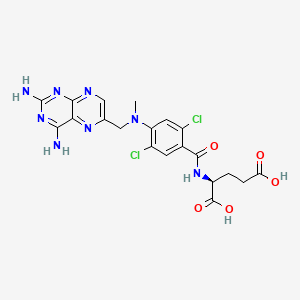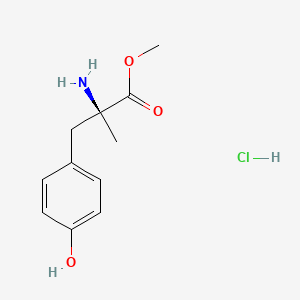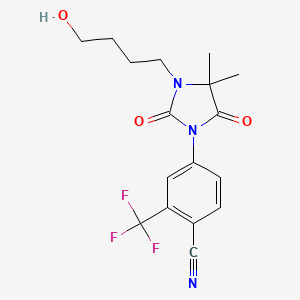
4-(3-(4-羟基丁基)-4,4-二甲基-2,5-二氧咪唑烷-1-基)-2-(三氟甲基)苯甲腈
描述
RU-58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen (NSAA) compound. It was initially developed in the 1980s by the French pharmaceutical company Roussel Uclaf. RU-58841 is primarily known for its potential use as a topical treatment for androgen-dependent conditions such as acne, androgenetic alopecia (male pattern baldness), and hirsutism .
科学研究应用
Chemistry: Used as a model compound for studying nonsteroidal antiandrogens.
Biology: Investigated for its effects on androgen receptors in various biological systems.
Industry: Potential use in the development of new antiandrogenic drugs and treatments.
准备方法
Synthetic Routes and Reaction Conditions
RU-58841 can be synthesized through various methods. One common approach involves building the hydantoin moiety or by aryl coupling to 5,5-dimethylhydantoin . The synthetic route typically involves the following steps:
Formation of the Hydantoin Moiety: This step involves the reaction of 3-trifluoromethyl-4-cyanoaniline with an appropriate reagent to form the hydantoin ring.
Aryl Coupling: The hydantoin intermediate is then coupled with 5,5-dimethylhydantoin under specific reaction conditions to form RU-58841.
Industrial Production Methods
Industrial production methods for RU-58841 are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
RU-58841 undergoes various chemical reactions, including:
Oxidation: RU-58841 can be oxidized to form cyanonilutamide (RU-56279) and RU-59416 as metabolites.
Reduction: Reduction reactions can modify the functional groups on the hydantoin ring.
Substitution: Substitution reactions can occur at the aromatic ring or the hydantoin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Cyanonilutamide (RU-56279): A metabolite with significant antiandrogenic activity.
RU-59416: Another metabolite with very low affinity for the androgen receptor.
作用机制
RU-58841 operates by inhibiting the binding of dihydrotestosterone (DHT) to androgen receptors in hair follicles. DHT is a hormone associated with hair loss, especially in individuals genetically predisposed to male-pattern baldness. By competitively binding to these receptors, RU-58841 prevents DHT from exerting its effects, thereby mitigating hair loss and promoting hair growth .
相似化合物的比较
RU-58841 is similar in structure to other nonsteroidal antiandrogens such as RU-58642, nilutamide, flutamide, bicalutamide, and enzalutamide . RU-58841 is unique due to its specific side-chain modifications, which enhance its topical efficacy and reduce systemic side effects .
List of Similar Compounds
RU-58642: Similar structure but different side-chain.
Nilutamide: Related nonsteroidal antiandrogen.
Flutamide: Another nonsteroidal antiandrogen.
Bicalutamide: Commonly used in the treatment of prostate cancer.
Enzalutamide: A newer nonsteroidal antiandrogen with high efficacy.
RU-58841 stands out due to its potential for topical application, making it a promising candidate for treating androgen-dependent skin and hair conditions without significant systemic effects .
属性
IUPAC Name |
4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBYGDBJECGMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165781 | |
| Record name | RU 58841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154992-24-2 | |
| Record name | 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154992-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU 58841 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154992242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RU 58841 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RU-58841 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8FJQ0ADW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)
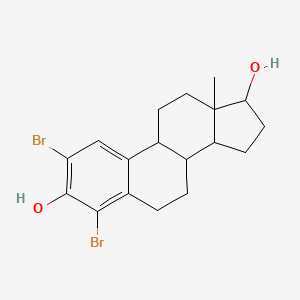

![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)
![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)


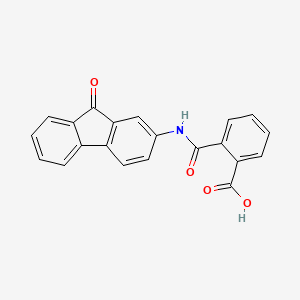
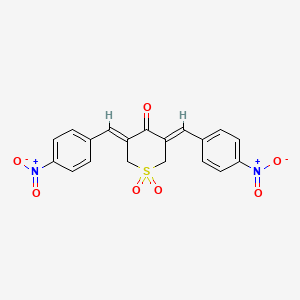
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
